molecular formula C14H14BrMgN B14892156 magnesium;N,N-dimethyl-4-phenylaniline;bromide

magnesium;N,N-dimethyl-4-phenylaniline;bromide

Cat. No.: B14892156
M. Wt: 300.48 g/mol
InChI Key: MZALDAIABXGOFW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;N,N-dimethyl-4-phenylaniline;bromide typically involves the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:

4-bromo-N,N-dimethylaniline+Mg4-(N,N-Dimethyl)aniline magnesium bromide\text{4-bromo-N,N-dimethylaniline} + \text{Mg} \rightarrow \text{4-(N,N-Dimethyl)aniline magnesium bromide} 4-bromo-N,N-dimethylaniline+Mg→4-(N,N-Dimethyl)aniline magnesium bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to prevent contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

Magnesium;N,N-dimethyl-4-phenylaniline;bromide primarily undergoes Grignard reactions, where it acts as a nucleophile to attack electrophilic carbon atoms. It can also participate in substitution reactions, where the bromide ion is replaced by other nucleophiles .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the electrophile used. For example, reacting with an aldehyde would yield a secondary alcohol, while reacting with a ketone would yield a tertiary alcohol .

Mechanism of Action

The mechanism of action of magnesium;N,N-dimethyl-4-phenylaniline;bromide in Grignard reactions involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds . The molecular targets are typically carbonyl groups, and the pathways involve nucleophilic addition to these groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;N,N-dimethyl-4-phenylaniline;bromide is unique due to the presence of the dimethylamino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .

Properties

Molecular Formula

C14H14BrMgN

Molecular Weight

300.48 g/mol

IUPAC Name

magnesium;N,N-dimethyl-4-phenylaniline;bromide

InChI

InChI=1S/C14H14N.BrH.Mg/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h3-4,6-11H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MZALDAIABXGOFW-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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